

Preparation of Nitrosylsulfuric acid using sulfur dioxide and nitric acid.

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Compound of Interest

Compound Name: Nitrosylsulfuric acid

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Preparation of Nitrosylsulfuric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

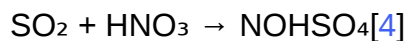
This in-depth technical guide details the synthesis of **nitrosylsulfuric acid** (NOHSO_4), a versatile and reactive agent with significant applications in chemical synthesis, particularly in the production of caprolactam and as a diazotizing agent in the pharmaceutical and dye industries.^{[1][2][3]} This document provides a comprehensive overview of the preparation of **nitrosylsulfuric acid** through the reaction of sulfur dioxide (SO_2) and nitric acid (HNO_3), focusing on the core chemical principles, experimental protocols, and critical process parameters.

Introduction

Nitrosylsulfuric acid, also known as nitrosulfonic acid, is a crystalline solid that is the mixed anhydride of sulfuric acid and nitrous acid.^{[1][4]} It is a powerful nitrosating and diazotizing agent, finding utility in various organic transformations.^{[1][3]} The synthesis of **nitrosylsulfuric acid** from sulfur dioxide and nitric acid is a well-established method, offering a direct route to this important reagent.^{[1][5]} This guide will explore the key aspects of this synthesis, providing the necessary details for its successful and safe execution in a laboratory or industrial setting.

Reaction Stoichiometry and Thermodynamics

The primary reaction for the formation of **nitrosylsulfuric acid** from sulfur dioxide and nitric acid can be represented by the following equation:



This reaction is exothermic, necessitating careful temperature control to ensure safety and prevent unwanted side reactions or decomposition of the product.^[4] The reaction is typically carried out in a medium of concentrated sulfuric acid, which acts as a solvent and a dehydrating agent.^[6]

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various sources regarding the synthesis of **nitrosylsulfuric acid**.

Table 1: Reaction Conditions

Parameter	Value	Source
Reaction Temperature	-10 to 150 °C	^[6]
Below 0 °C	^[5]	
Below 5 °C	^[4]	
Nitric Acid Concentration (in H ₂ SO ₄)	1 - 50 wt%	^[6]
Equivalent Water to SO ₃ Ratio	0.17 to 1.7	^[6]
Pressure	Increased pressure can be beneficial	^[6]

Table 2: Reactant Quantities and Yields for a Laboratory Scale Preparation

Reactant	Quantity	Source
Anhydrous Nitric Acid	100 g	[7]
Anhydrous Acetic Acid	25 g	[7]
Copper Turnings (for SO ₂ generation)	200 g	[7]
Concentrated Sulfuric Acid (for SO ₂ generation)	400 g	[7]
Product Yield	~80 - 90 g	[7]

Experimental Protocols

Two detailed experimental protocols for the preparation of **nitrosylsulfuric acid** are provided below. The first is a general laboratory-scale synthesis, and the second is a process utilizing a solution of nitric acid in sulfuric acid, often employed in industrial settings.

Protocol 1: Laboratory Synthesis using Anhydrous Nitric Acid

This method involves the direct reaction of gaseous sulfur dioxide with anhydrous nitric acid in the presence of acetic acid.

Materials:

- Anhydrous nitric acid (100 g)[\[7\]](#)
- Anhydrous acetic acid (25 g)[\[7\]](#)
- Sulfur dioxide gas (generated from copper and concentrated sulfuric acid, or from a cylinder) [\[7\]](#)
- Carbon tetrachloride (for washing)[\[7\]](#)
- Concentrated sulfuric acid (for drying SO₂)[\[7\]](#)

Equipment:

- Erlenmeyer flask
- Gas delivery tube
- Stirring rod
- Freezing bath (ice-salt mixture)
- Apparatus for generating and drying sulfur dioxide (if not using a cylinder)
- Vacuum desiccator

Procedure:

- Place 100 g of anhydrous nitric acid and 25 g of anhydrous acetic acid in an Erlenmeyer flask.^[7]
- Cool the flask in a freezing mixture.^[7]
- Generate sulfur dioxide by reacting 200 g of copper turnings with 400 g of concentrated sulfuric acid. Dry the gas by passing it through concentrated sulfuric acid.^[7]
- Introduce the dried sulfur dioxide gas rapidly into the cooled nitric acid solution with occasional mixing.^[7] A wide-bore gas delivery tube is recommended to prevent clogging by the product crystals.^[7]
- Continue the gas introduction until a thick crystalline paste of **nitrosylsulfuric acid** is formed.^[7]
- Wash the crystalline product with a small amount of cold, glacial acetic acid, followed by a wash with carbon tetrachloride.^[7]
- Dry the final product in a vacuum desiccator over sulfuric acid.^[7]

Protocol 2: Synthesis in a Sulfuric Acid Medium

This protocol is based on an industrial process where sulfur dioxide is reacted with a solution of nitric acid in sulfuric acid.[6]

Materials:

- Concentrated sulfuric acid
- Nitric acid (concentration to be adjusted within the sulfuric acid solution)
- Sulfur dioxide gas

Equipment:

- Jacketed reaction vessel with temperature control
- Gas inlet tube
- Stirrer
- Off-gas handling system

Procedure:

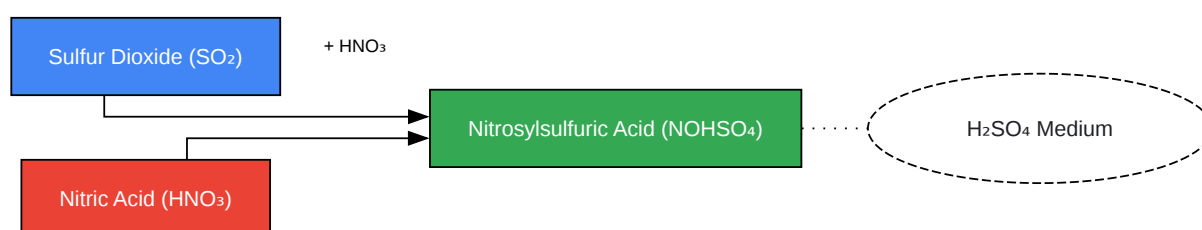
- Prepare a solution of nitric acid in concentrated sulfuric acid with a nitric acid concentration between 1 and 50 wt%.[6] The equivalent water to SO_3 ratio of the sulfuric acid solution should be between 0.17 and 1.7.[6]
- Cool the reaction vessel to the desired temperature, typically in the range of -10 to 150 °C, with lower temperatures often favored for safety.[6]
- Introduce a stream of sulfur dioxide gas into the stirred nitric acid-sulfuric acid solution.
- Maintain the reaction temperature through external cooling.
- The reaction is complete when the desired concentration of **nitrosylsulfuric acid** is achieved, which can be monitored by analytical methods.

- The resulting solution of **nitrosylsulfuric acid** in sulfuric acid can be used directly for subsequent reactions.

Visualizations

Reaction Pathway

The following diagram illustrates the simplified reaction pathway for the formation of **nitrosylsulfuric acid** from sulfur dioxide and nitric acid.

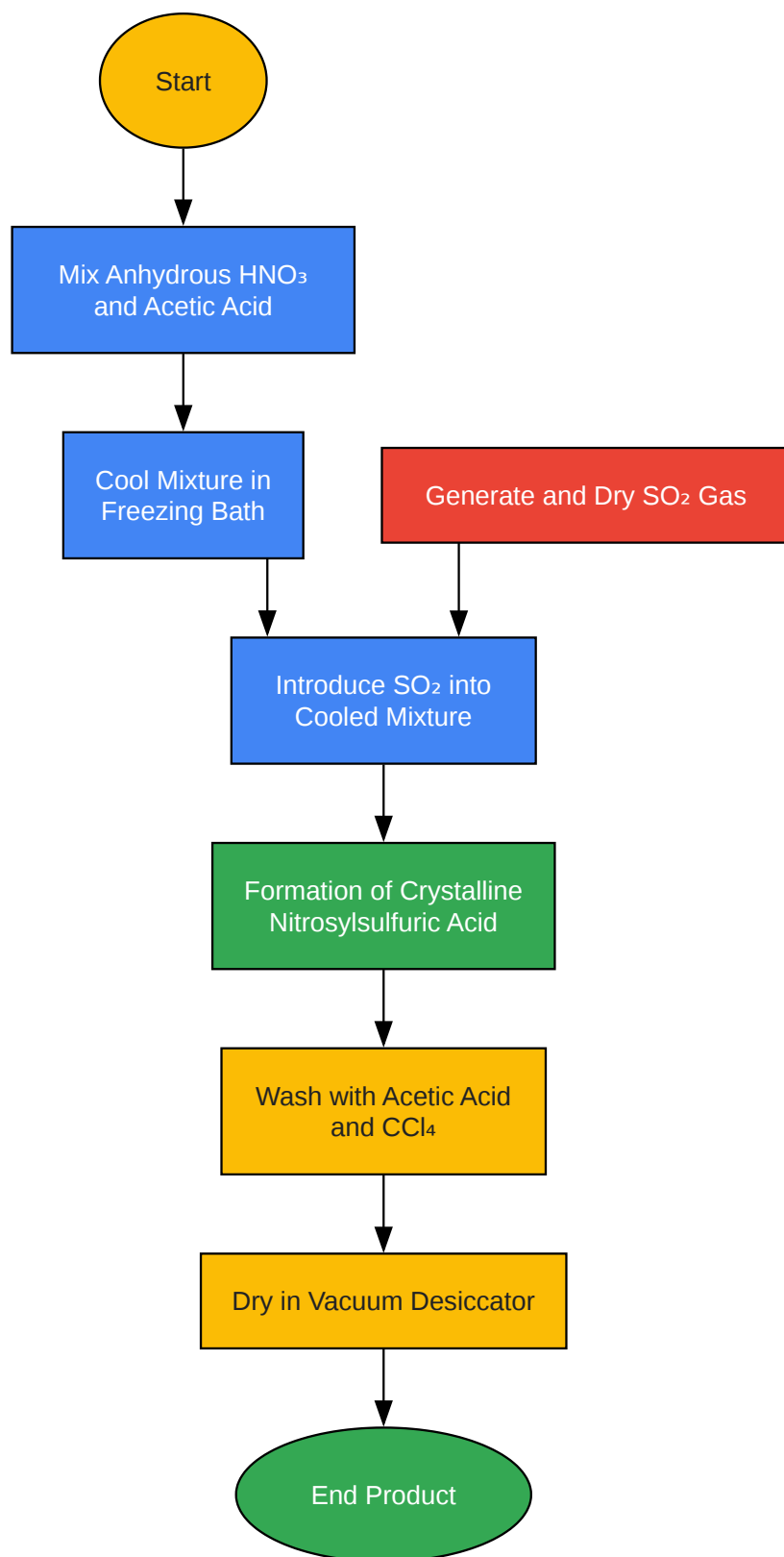


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Caption: Simplified reaction pathway for **nitrosylsulfuric acid** synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the laboratory-scale synthesis of **nitrosylsulfuric acid**.



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Caption: General experimental workflow for laboratory synthesis.

Safety Considerations

- Corrosive Materials: Nitric acid, sulfuric acid, and **nitrosylsulfuric acid** are highly corrosive. [4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.
- Toxic Gases: Sulfur dioxide is a toxic and irritating gas. All manipulations should be performed in a well-ventilated fume hood.
- Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. [6] Adequate cooling and slow addition of reactants are crucial.
- Water Sensitivity: **Nitrosylsulfuric acid** reacts with water to release toxic nitrogen oxides. [4] Avoid contact with moisture.

Conclusion

The preparation of **nitrosylsulfuric acid** from sulfur dioxide and nitric acid is a fundamental and important chemical transformation. By carefully controlling reaction parameters such as temperature, reactant concentrations, and water content, high yields of this valuable reagent can be safely and efficiently obtained. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and utilize **nitrosylsulfuric acid** in their work.

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